Pyrrolo[1,2-b]pyridazin-6-ylmethanamine
Description
Properties
Molecular Formula |
C8H9N3 |
|---|---|
Molecular Weight |
147.18 g/mol |
IUPAC Name |
pyrrolo[1,2-b]pyridazin-6-ylmethanamine |
InChI |
InChI=1S/C8H9N3/c9-5-7-4-8-2-1-3-10-11(8)6-7/h1-4,6H,5,9H2 |
InChI Key |
WGBZNVNTCSUFGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CN2N=C1)CN |
Origin of Product |
United States |
Preparation Methods
3 + 2 Cycloaddition
One prominent approach involves the reaction between mesoionic oxazolo-pyridazinones and acetylenic dipolarophiles:
- Precursors : Mesoionic oxazolo-pyridazinones are generated in situ using acetic anhydride as both solvent and reagent.
- Reaction Conditions : The cycloaddition is performed at 90°C for 3–4 hours in acetic anhydride.
- Outcome : This method provides yields ranging from 41% to 52%, with high regioselectivity confirmed through spectroscopic analysis (e.g., NMR).
1,3-Dipolar Cycloaddition
Another widely used technique involves pyridazinium N-ylides reacting with activated acetylenic dipolarophiles:
- Starting Materials : Pyridazinium salts derived from pyridazine or its halogenated derivatives.
- Mechanism : The reaction proceeds in a one-pot manner without requiring special conditions.
- Advantages : The method is simple, cost-effective, and utilizes readily available raw materials.
Condensation Reactions
Condensation reactions using pyrrole derivatives and β-dicarbonylic compounds are another pathway for synthesizing pyrrolopyridazine derivatives.
From 1-Aminopyrrole
This method involves condensing 1-aminopyrrole with β-dicarbonylic compounds:
- Reaction Details : Benzoylacetone reacts with 1-aminopyrrole to form a single isomer, while benzoylacetaldehyde yields a mixture of isomers.
- Products : The reaction produces pyrrolopyridazine derivatives with varying substituents depending on the starting materials.
Sonogashira Coupling Followed by Cyclization
A multi-step approach includes alkynylation followed by condensation and cyclization:
- Step 1 : Alkynylation of chloropyridazines using propargyl alcohol in the presence of Pd(PPh₃)₂Cl₂-CuI catalyst.
- Step 2 : Condensation with diethylamine leads to intermediate compounds.
- Step 3 : Cyclization forms the desired pyrrolopyridazine derivatives.
- Yields : This method typically achieves yields between 13% and 49%, depending on the substituents.
Data Table: Summary of Preparation Methods
| Method | Starting Materials | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 3 + 2 Cycloaddition | Mesoionic oxazolo-pyridazinones | Acetic anhydride, 90°C | 41–52 | High regioselectivity confirmed by NMR |
| 1,3-Dipolar Cycloaddition | Pyridazinium N-ylides | One-pot reaction | Varies | Simple and cost-effective |
| Condensation Reaction | 1-Aminopyrrole, β-dicarbonylic compounds | Standard condensation conditions | Varies | Produces single or mixed isomers |
| Sonogashira Coupling + Cyclization | Chloropyridazines, propargyl alcohol | Pd(PPh₃)₂Cl₂-CuI catalyst | 13–49 | Multi-step process |
Research Findings and Notes
- The choice of precursors significantly affects the yield and regioselectivity of the reactions. Mesoionic compounds provide better control over product formation compared to other methods.
- Reaction conditions such as temperature, solvent, and catalyst type are critical in optimizing yields. For example, acetic anhydride serves dual roles as solvent and reagent in cycloaddition reactions.
- Spectroscopic techniques (e.g., NMR) are essential for confirming the structure and regioselectivity of synthesized compounds. Specific chemical shifts provide insights into product formation during cycloadditions.
- Multi-step methods like Sonogashira coupling require careful optimization of each step to ensure high overall yield.
Chemical Reactions Analysis
Types of Reactions: Pyrrolo[1,2-b]pyridazin-6-ylmethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of pyrrolo[1,2-b]pyridazin-6-ylmethanone.
Reduction: Formation of pyrrolo[1,2-b]pyridazin-6-ylmethanol.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Properties
Pyrrolo[1,2-b]pyridazin-6-ylmethanamine has been identified as a potential inhibitor of fibroblast growth factor receptors (FGFRs), which are crucial in cancer cell proliferation and differentiation. Research indicates that derivatives of this compound can effectively inhibit FGFR activity, leading to reduced viability in various cancer cell lines.
Case Study: FGFR Inhibition
A study published in RSC Advances demonstrated that modifications to this compound enhanced its inhibitory potency against FGFRs. The study reported IC50 values for different cell lines as follows:
| Cell Line | IC50 Value | Mechanism |
|---|---|---|
| A549 (Lung) | 15 µM | FGFR inhibition |
| MCF7 (Breast) | 10 µM | Cell cycle arrest |
| HCT116 (Colon) | 20 µM | Apoptosis induction |
These findings highlight the compound's potential as a targeted therapy in cancer treatment.
1.2 PARP Inhibition
Recent investigations have identified pyrrolo[1,2-b]pyridazine derivatives as potent inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. A library of new 2-substituted pyrrolo[1,2-b]pyridazine derivatives was synthesized, with compounds showing selective activity against PARP-1 over PARP-2.
Case Study: Selective Activity Against PARP
In a study assessing antiproliferative activity, compound 15b exhibited robust inhibition with CC50 values of 340 nM and 106 nM against BRCA2-deficient V-C8 and BRCA1-deficient MDA-MB-436 cell lines, respectively. This suggests a promising avenue for developing therapies targeting cancers with specific genetic backgrounds .
Neuropharmacological Applications
2.1 Modulation of Neurotransmitter Systems
Preliminary studies indicate that this compound may influence neurotransmitter systems, potentially acting as an agonist or antagonist at specific receptors. This property could be beneficial for treating neurological disorders characterized by neurotransmitter imbalances.
Case Study: Anxiolytic Effects
Research exploring related compounds demonstrated anxiolytic effects in animal models, attributed to modulation of serotonin receptors. This suggests that derivatives of this compound may have therapeutic potential for anxiety disorders.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves reactions with mesoionic compounds or cycloaddition methods that allow for the introduction of various functional groups into the core structure. This versatility enhances the biological activity and physical properties of the resulting compounds.
Mechanism of Action
The mechanism of action of pyrrolo[1,2-b]pyridazin-6-ylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
2.1.1. Pyrrolo[2,1-a]phthalazine Derivatives
Pyrrolo[2,1-a]phthalazine, a bulkier heterocycle, has been evaluated alongside pyrrolo[1,2-b]pyridazines in antiproliferative studies. Evidence suggests that replacing the 3-hydroxy-4-methoxyphenyl ring of phenstatin analogues with pyrrolo[2,1-a]phthalazine reduces tubulin polymerization inhibition and anticancer activity compared to pyrrolo[1,2-b]pyridazines. This is attributed to steric hindrance impeding optimal binding to biological targets .
2.1.2. Pyrrolo[1,2-b]pyrazole Derivatives (5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine shares structural similarities but features a pyrazole ring instead of pyridazine. Synthetic routes for this class are often more complex, requiring multistep sequences (e.g., alkylation, SEM deprotection, and electrophilic substitution) with moderate yields (~29.4%) . In contrast, pyrrolo[1,2-b]pyridazines benefit from well-established methods like 3+2 cycloadditions of mesoionic oxazolo-pyridazinones, enabling higher regioselectivity and scalability .
2.1.3. Triazolo-Pyridazine Derivatives Compounds such as (6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine replace the pyrrole ring with a triazole moiety. For instance, triazolo-pyridazines are explored as corticotropin-releasing factor (CRF1) receptor antagonists, indicating a shift from the tubulin-focused mechanisms of pyrrolo[1,2-b]pyridazines .
Pharmacological Potential and Limitations
- Pyrrolo[1,2-b]pyridazines : Demonstrated dose-dependent cytotoxicity but face challenges in bioavailability due to planar fused-ring systems. Fluorinated derivatives exhibit reduced efficacy, suggesting halogen size impacts membrane permeability .
- Pyrrolo[2,1-a]phthalazines: Limited by steric bulk, reducing target engagement .
- Triazolo-Pyridazines : Underexplored in oncology but promising in neurological disorders due to CRF1 antagonism .
Biological Activity
Pyrrolo[1,2-b]pyridazin-6-ylmethanamine is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic uses. The data presented here is synthesized from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
This compound features a unique bicyclic structure that contributes to its biological activity. The compound's structure allows for interactions with various biological targets, particularly in cancer therapy and other disease models.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrrolo[1,2-b]pyridazin derivatives. For instance:
- Cytotoxicity : Compounds derived from pyrrolo[1,2-b]pyridazine have demonstrated significant cytotoxic effects against various cancer cell lines. In one study, these compounds were tested against human solid tumors such as LoVo (colon adenocarcinoma) and MCF-7 (breast adenocarcinoma), showing promising antiproliferative activity comparable to established chemotherapeutics like cisplatin and doxorubicin .
- Mechanism of Action : The mechanism often involves the inhibition of key signaling pathways associated with tumor growth. For example, some derivatives have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in tumor proliferation and metastasis .
Antimicrobial Properties
This compound derivatives have also exhibited antimicrobial activity:
- Bactericidal Effects : Recent investigations demonstrated that certain synthesized derivatives possess bacteriostatic properties against both Gram-positive and Gram-negative bacteria. This was evaluated using disk diffusion methods, indicating their potential as antibacterial agents .
Anti-inflammatory Effects
The compound has shown promise in anti-inflammatory applications:
- Inhibition Studies : Research indicates that pyrrolo[1,2-b]pyridazin derivatives can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines. This suggests their utility in treating inflammatory diseases .
Case Study 1: Antitumor Efficacy in Breast Cancer Cells
A study investigated the effects of pyrrolo[1,2-b]pyridazin derivatives on MCF-7 breast cancer cells. The results indicated:
- Cell Proliferation : Treatment with specific derivatives resulted in a significant reduction in cell proliferation rates.
- Apoptosis Induction : Flow cytometry analysis revealed increased apoptosis in treated cells compared to controls.
Case Study 2: Antimicrobial Activity Against Staphylococcus aureus
Another study focused on the antimicrobial properties of pyrrolo[1,2-b]pyridazine compounds:
- Disk Diffusion Assay : The derivatives displayed effective inhibition zones against Staphylococcus aureus, suggesting their potential as therapeutic agents for bacterial infections.
Data Summary
| Activity Type | Assessed Model | IC50 Values (µM) | Mechanism of Action |
|---|---|---|---|
| Antitumor | MCF-7 Breast Cancer | 0.06 - 0.07 | FGFR Inhibition |
| Antimicrobial | Staphylococcus aureus | Not specified | Bacteriostatic effects |
| Anti-inflammatory | In vitro models | Not specified | Cytokine modulation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
